2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 2,4-dichlorobenzoate

Catalog No.
S4972979
CAS No.
M.F
C19H17Cl2N5O2S
M. Wt
450.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]me...

Product Name

2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 2,4-dichlorobenzoate

IUPAC Name

2-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methylsulfanyl]ethyl 2,4-dichlorobenzoate

Molecular Formula

C19H17Cl2N5O2S

Molecular Weight

450.3 g/mol

InChI

InChI=1S/C19H17Cl2N5O2S/c20-12-6-7-14(15(21)10-12)17(27)28-8-9-29-11-16-24-18(22)26-19(25-16)23-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H3,22,23,24,25,26)

InChI Key

LLOQYZADPVQWGO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSCCOC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSCCOC(=O)C3=C(C=C(C=C3)Cl)Cl

Description

The exact mass of the compound 2-{[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]thio}ethyl 2,4-dichlorobenzoate is 449.0480014 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 2,4-dichlorobenzoate is a complex organic compound characterized by its unique structure, which includes a triazine ring, a sulfanyl group, and a dichlorobenzoate moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds. The triazine ring system is known for its diverse biological activities, including antitumor properties, making this compound of significant interest in pharmaceutical research.

The chemical reactivity of 2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 2,4-dichlorobenzoate can be attributed to the presence of functional groups such as the sulfanyl and dichlorobenzoate moieties. These groups can participate in various reactions:

  • Nucleophilic substitutions: The dichlorobenzoate group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Redox reactions: The sulfanyl group may participate in oxidation-reduction reactions, influencing the compound's stability and reactivity.
  • Condensation reactions: The amine groups within the triazine structure can engage in condensation reactions with carbonyl compounds.

Research indicates that compounds containing triazine rings exhibit a range of biological activities, including:

  • Anticancer activity: Studies have shown that derivatives of triazine compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound discussed has been evaluated for its cytotoxic effects against cancer cells such as HCT-116 and MCF-7 .
  • Antimicrobial properties: Some triazine derivatives demonstrate antimicrobial activity, making them potential candidates for developing new antibiotics.

The synthesis of 2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 2,4-dichlorobenzoate typically involves several steps:

  • Preparation of the triazine derivative: Starting from suitable precursors, the triazine ring can be synthesized through cyclization reactions involving aminoguanidine or similar reagents.
  • Sulfanylation: The introduction of the sulfanyl group can be achieved through nucleophilic substitution or via direct reaction with thiols.
  • Formation of the ester: The final step involves esterification between the alcohol derived from ethyl sulfanyl compound and 2,4-dichlorobenzoic acid.

These steps may require optimization to improve yields and purity.

The applications of 2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 2,4-dichlorobenzoate span several fields:

  • Pharmaceuticals: Its potential as an anticancer agent positions it as a candidate for further drug development.
  • Agriculture: Similar compounds have been explored for use as herbicides or fungicides due to their biological activity.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary studies may include:

  • Binding affinity assays: Evaluating how well the compound binds to specific receptors or enzymes involved in cancer progression.
  • Mechanism of action studies: Investigating how the compound induces apoptosis or inhibits cell cycle progression in cancer cells.

These studies help elucidate the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 2,4-dichlorobenzoate. Some notable examples include:

Compound NameStructure HighlightsUnique Features
1-(4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl)-3-phenylguanidineContains a guanidine moietyKnown for its potent anticancer activity
3-{4-[4-Amino-6-(3-chloro-phenylamino)-[1,3,5]triazin-2-yl]-pyridin-2-ylamino}-propan-1-olIncorporates pyridine instead of benzoateExhibits unique pharmacological properties
N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivativesFeatures sulfonamide linkageDemonstrated anticancer efficacy in various studies

Uniqueness

The uniqueness of 2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 2,4-dichlorobenzoate lies in its combination of a triazine core with both sulfanyl and dichlorobenzoate functionalities. This specific arrangement may enhance its biological activity compared to other similar compounds by providing multiple interaction sites with biological targets.

XLogP3

4.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

449.0480014 g/mol

Monoisotopic Mass

449.0480014 g/mol

Heavy Atom Count

29

Dates

Last modified: 04-15-2024

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